molecular formula C16H12BrClN4O B11442656 3-[(4-Bromophenyl)amino]-6-(2-chlorobenzyl)-1,2,4-triazin-5-ol

3-[(4-Bromophenyl)amino]-6-(2-chlorobenzyl)-1,2,4-triazin-5-ol

Cat. No.: B11442656
M. Wt: 391.6 g/mol
InChI Key: AEXMUTHXAHVVIT-UHFFFAOYSA-N
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Description

3-[(4-BROMOPHENYL)AMINO]-6-[(2-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a bromophenyl group, a chlorophenyl group, and a dihydrotriazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMOPHENYL)AMINO]-6-[(2-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromoaniline with 2-chlorobenzyl chloride in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization with a suitable reagent to form the dihydrotriazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-BROMOPHENYL)AMINO]-6-[(2-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromophenyl and chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

3-[(4-BROMOPHENYL)AMINO]-6-[(2-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-BROMOPHENYL)AMINO]-6-[(2-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(4-BROMOPHENYL)-5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL) BENZENESULFONAMIDE: This compound shares structural similarities with 3-[(4-BROMOPHENYL)AMINO]-6-[(2-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE, particularly in the presence of a bromophenyl group.

    3(5)-SUBSTITUTED PYRAZOLES: These compounds also contain nitrogen-based heterocyclic rings and exhibit similar chemical reactivity.

Uniqueness

The uniqueness of 3-[(4-BROMOPHENYL)AMINO]-6-[(2-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C16H12BrClN4O

Molecular Weight

391.6 g/mol

IUPAC Name

3-(4-bromoanilino)-6-[(2-chlorophenyl)methyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C16H12BrClN4O/c17-11-5-7-12(8-6-11)19-16-20-15(23)14(21-22-16)9-10-3-1-2-4-13(10)18/h1-8H,9H2,(H2,19,20,22,23)

InChI Key

AEXMUTHXAHVVIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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